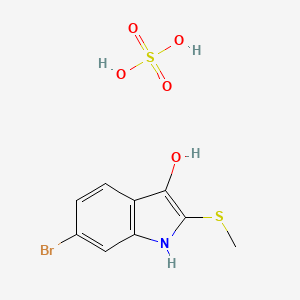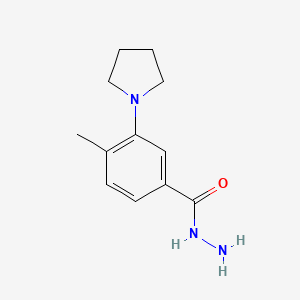
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzohydrazide moiety, making it a versatile compound in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with pyrrolidine, followed by reduction and subsequent hydrazide formation . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
化学反応の分析
Types of Reactions
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide has several scientific research applications, including:
作用機序
The mechanism of action of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby disrupting their function and exerting its antibacterial effects .
類似化合物との比較
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share a similar benzohydrazide core but differ in the substituents on the pyrrolidine ring.
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: This compound has a similar pyrrolidine ring but differs in the aldehyde functional group.
Uniqueness
4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is unique due to its specific combination of a methyl group and a pyrrolidine ring attached to a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
4-methyl-3-pyrrolidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-10(12(16)14-13)8-11(9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |
InChIキー |
AKISAFNPAOBGME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NN)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


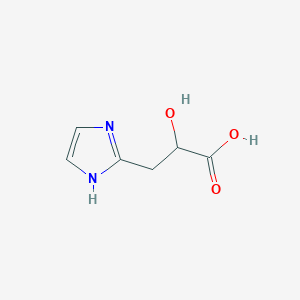
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

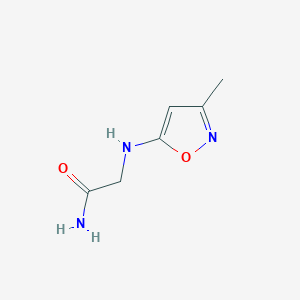
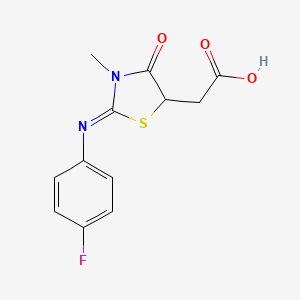
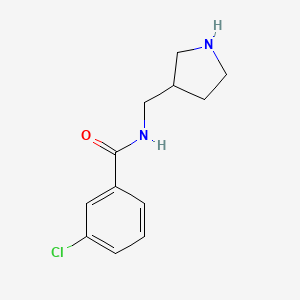

![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
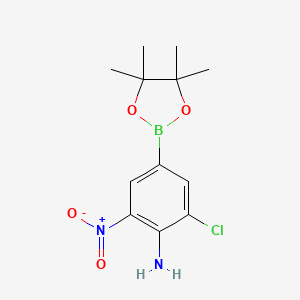
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
